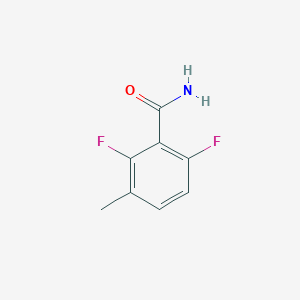

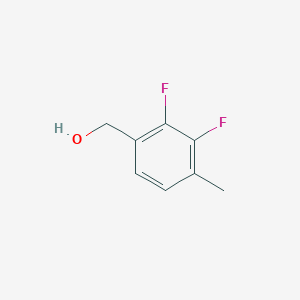

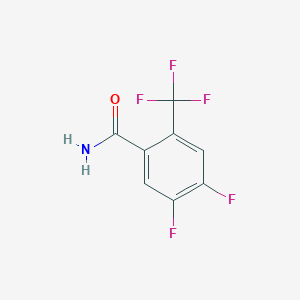

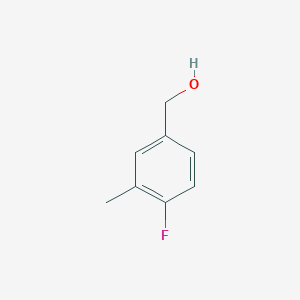

(4-Fluoro-3-methylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

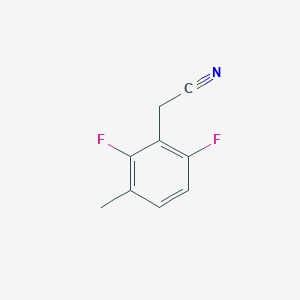

(4-Fluoro-3-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fluorogenic Sensor Development

(4-Fluoro-3-methylphenyl)methanol has been utilized in the development of fluorogenic sensors. A study by Patra et al. (2018) demonstrated the use of a chemosensor based on this compound for efficient detection of Zn2+ and Al3+ ions. This sensor, which exhibits high fluorescence emission, operates through excited-state intramolecular proton transfer (ESIPT) and chelation enhanced fluorescence (CHEF) processes (Patra et al., 2018).

Methylation Processes in Organic Synthesis

The compound has been explored in methylation processes, particularly in the synthesis of 4,4'-dimethylbiphenyl, a valuable monomer for liquid crystals and engineering plastics. Yoshiteru et al. (2004) examined the use of supercritical methanol over zeolite catalysts for the selective para methylation of 4-methylbiphenyl (Yoshiteru et al., 2004).

Interaction Studies with Alcohols

Studies such as those by Maity et al. (2011) have investigated the interactions of alcohols with compounds like 4-fluorophenylacetylene, which is structurally similar to this compound. These studies provide insights into the complex hydrogen bonding behavior and the impact of fluorine substitution on phenyl rings (Maity et al., 2011).

Antimicrobial Activity Studies

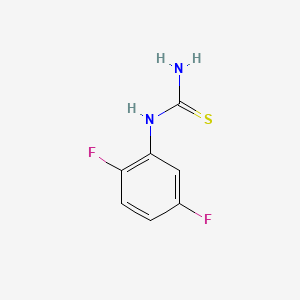

In medicinal chemistry, derivatives of this compound have been studied for their antimicrobial properties. Ali and Yar (2007) synthesized novel derivatives that showed promising antimycobacterial activities against Mycobacterium tuberculosis (Ali & Yar, 2007).

Enzymatic Desymmetrization Research

The enzymatic desymmetrization of compounds structurally related to this compound has been researched for its potential in organic solvent-based processes. Liu et al. (2014) focused on lipase-catalyzed enantioselective alcoholysis, indicating the utility of such reactions in synthesizing specific enantiomers of pharmaceutical intermediates (Liu et al., 2014).

Implications in Methanol Dynamics and Biological Systems

Research by Nguyen et al. (2019) explored how methanol impacts lipid dynamics in biological membranes, which is relevant for understanding the interaction of this compound in similar systems (Nguyen et al., 2019).

Theoretical Studies and Computational Modeling

Theoretical studies, such as those conducted by Trivedi (2017), have used density functional theory (DFT) to investigate the molecular properties of compounds similar to this compound, providing insights into their electronic structures and reactivity (Trivedi, 2017).

Safety and Hazards

作用機序

Target of Action

This compound is a novel synthetic stimulant and substituted cathinone , which suggests that it may interact with neurotransmitter systems in the brain, similar to other stimulants.

Mode of Action

As a substituted cathinone, it is possible that it may interact with neurotransmitter systems in the brain, potentially influencing the reuptake or release of neurotransmitters such as dopamine, norepinephrine, and serotonin . .

Biochemical Pathways

The biochemical pathways affected by (4-Fluoro-3-methylphenyl)methanol are currently unknown . Given its classification as a substituted cathinone, it may potentially influence pathways related to neurotransmitter synthesis, release, and reuptake . .

Result of Action

As a substituted cathinone, it may potentially influence neurotransmitter systems in the brain, leading to stimulant-like effects . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other substances could potentially influence its action.

特性

IUPAC Name |

(4-fluoro-3-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTGZJRKQCQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379115 |

Source

|

| Record name | (4-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-66-0 |

Source

|

| Record name | (4-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。